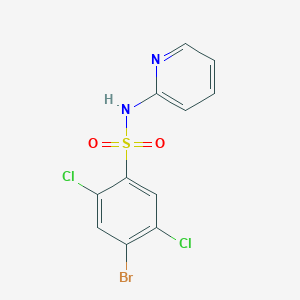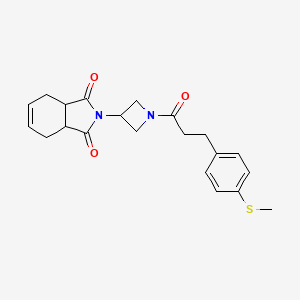
2-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against various bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics and antifungal agents. The compound’s specific mechanism of action and its effectiveness against particular pathogens would require further investigation .
Anticancer Potential
Thiazole-containing compounds have attracted attention in cancer research due to their cytotoxic effects. The compound’s structure suggests potential as an anticancer agent. Researchers have studied its impact on cancer cell lines, evaluating its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth. Further studies are needed to elucidate its precise mechanisms and assess its efficacy in vivo .
Antioxidant Properties
Thiazoles, including the compound under scrutiny, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigations into the compound’s radical-scavenging abilities and its potential application in preventing oxidative damage could yield valuable insights .
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases. Thiazole derivatives have been explored for their anti-inflammatory properties. The compound’s impact on inflammatory pathways, cytokine production, and immune responses warrants further exploration. It may serve as a lead compound for developing novel anti-inflammatory drugs .
Antihypertensive Potential
Thiazoles have been investigated as potential antihypertensive agents. Their ability to modulate blood pressure and vascular function makes them relevant in cardiovascular research. The compound’s effects on blood vessels, endothelial function, and renin-angiotensin system components could be studied to assess its antihypertensive properties .
Hepatoprotective Activity
Liver health is crucial, and compounds with hepatoprotective properties are valuable. Thiazoles, including the compound , have been studied for their ability to protect liver cells from damage caused by toxins, oxidative stress, or inflammation. Further research could explore its impact on liver enzymes, regeneration, and overall liver function .
Other Potential Applications
Beyond the mentioned fields, thiazole derivatives have diverse applications. These include potential use as catalysts, dyes, and even in drug design. Investigating the compound’s interactions with enzymes, receptors, and biological targets could reveal additional applications .
特性
IUPAC Name |
2-[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-16-9-6-14(7-10-16)8-11-19(24)22-12-15(13-22)23-20(25)17-4-2-3-5-18(17)21(23)26/h2-3,6-7,9-10,15,17-18H,4-5,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKAHNYEXPWQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

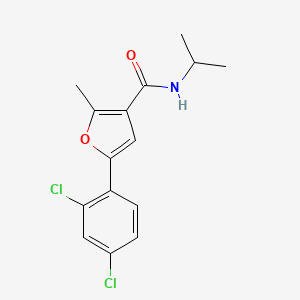
![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)

![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)
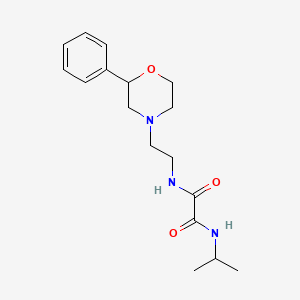
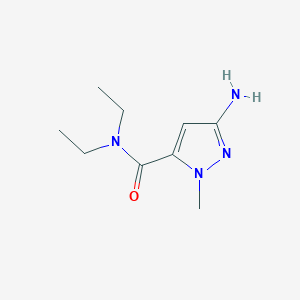
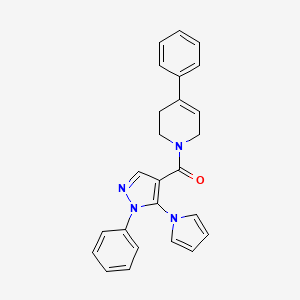
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)


